1,8-Nonadien-5-ol

Descripción general

Descripción

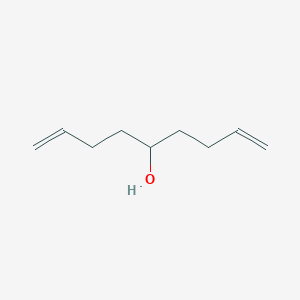

1,8-Nonadien-5-ol is an organic compound with the molecular formula C9H16O. It is a type of nonadienol, which is characterized by the presence of two double bonds and a hydroxyl group. This compound is known for its unique aroma, often described as green, cucumber-like, or melon-like, making it valuable in the flavor and fragrance industries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,8-Nonadien-5-ol can be synthesized through various organic synthesis methods. One common approach involves the selective epoxidation of terminal double bonds followed by reduction. For instance, starting with a compound like farnesyl acetate, selective epoxidation can be achieved using reagents such as N-bromosuccinimide in the presence of tert-butyl alcohol and water. The resulting epoxide can then be reduced to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers .

Análisis De Reacciones Químicas

Types of Reactions

1,8-Nonadien-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The double bonds can be reduced to form saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is often employed.

Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

Oxidation: Nonadienal or nonadienone.

Reduction: Nonanol.

Substitution: Chlorononadiene.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,8-Nonadien-5-ol is an unsaturated alcohol characterized by a long carbon chain with two double bonds. Its structure is pivotal for its reactivity and interactions in biological systems. The compound can be synthesized through various methods, including the hydration of corresponding alkynes or via specific catalytic reactions.

Applications in Flavoring and Fragrance

-

Flavoring Agent :

- This compound is included in flavoring group evaluations by the European Food Safety Authority (EFSA) as a substance used in food products. It contributes to the sensory profile of various foods due to its pleasant aroma and taste characteristics .

- Usage Levels : The EFSA has documented usage levels and safety evaluations for this compound, confirming its acceptance in specific food categories .

-

Fragrance Industry :

- The compound is utilized in perfumery for its unique scent profile, which can enhance the olfactory experience of products ranging from cosmetics to household items.

Therapeutic Potential

Recent studies have indicated that this compound may possess biological activities that could be beneficial in therapeutic contexts:

-

Antioxidant Properties :

- Research has shown that compounds similar to this compound exhibit significant antioxidant activity, potentially protecting cells from oxidative stress .

- A study highlighted the antioxidant potential of essential oils containing this compound, suggesting its role in health supplements or functional foods .

- Antimicrobial Activity :

Case Study 1: Flavoring Evaluation

A comprehensive evaluation by the EFSA assessed the safety and effectiveness of this compound as a flavoring agent. The study included:

- Methodology : In vivo dietary Comet assays were performed to evaluate genotoxicity.

- Findings : The results indicated no significant genotoxic risk associated with the compound at established usage levels .

Case Study 2: Antioxidant and Antimicrobial Properties

A research study focused on the chemical profiling of essential oils containing this compound revealed:

- Antioxidant Testing : The oil demonstrated strong free radical scavenging activity.

- Antimicrobial Testing : Effective against Gram-positive bacteria, suggesting potential applications in food preservation and health products .

Data Tables

| Application Area | Specific Use | Safety Evaluation Source | Notes |

|---|---|---|---|

| Flavoring | Food products | EFSA | Approved for specific food categories |

| Fragrance | Cosmetics and household products | Industry Reports | Contributes to scent profiles |

| Therapeutic | Antioxidant and antimicrobial agent | Research Studies | Potential health benefits |

Mecanismo De Acción

The mechanism of action of 1,8-Nonadien-5-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with olfactory receptors, leading to its characteristic aroma perception. Additionally, its hydroxyl group and double bonds allow it to participate in various biochemical reactions, influencing cellular processes and signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 2,4-Nonadien-1-ol

- 2,6-Nonadien-1-ol

- 3,6-Nonadien-1-ol

Comparison

1,8-Nonadien-5-ol is unique due to its specific double bond positions and hydroxyl group location, which contribute to its distinct aroma and reactivity. Compared to other nonadienols, it has a more pronounced green, cucumber-like scent, making it particularly valuable in the flavor and fragrance industries .

Actividad Biológica

1,8-Nonadien-5-ol is a naturally occurring compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

This compound is classified as a linear unsaturated alcohol with a molecular formula of . Its structure features a long carbon chain with two double bonds located at the first and eighth positions, along with a hydroxyl group at the fifth position. This unique configuration contributes to its reactivity and biological activity.

Antioxidant Activity

Several studies have demonstrated the antioxidant properties of this compound. Research involving essential oils containing this compound has shown significant free radical scavenging abilities. For instance, in one study, the essential oil derived from Syzygium lanceolatum, which contains this compound among other compounds, exhibited an IC50 value of 219.24 ± 5.82 ppm in DPPH radical scavenging assays, indicating its potential as a natural antioxidant .

| Compound | IC50 Value (ppm) |

|---|---|

| This compound | 219.24 ± 5.82 |

| Gallic Acid (Standard) | 159.84 ± 2.7 |

Antibacterial Activity

The antibacterial efficacy of this compound has also been explored. In studies assessing the antibacterial activity of essential oils containing this compound against various bacterial strains, it was found to be effective against both gram-positive and gram-negative bacteria. The essential oil showed inhibition zones ranging from 7.3 mm to 14 mm against strains such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 14 |

| Escherichia coli | 12 |

| Bacillus cereus | 10 |

Pheromonal Activity

Emerging research suggests that compounds like this compound may play roles as pheromones in certain species. A study on volatile compounds from mice urine identified this compound as a potential pheromone due to its volatile nature and specific carbon structure . This indicates possible applications in pest control and animal behavior studies.

Study on Antioxidant Potential

A comprehensive study investigated the antioxidant potential of various essential oils, including those containing this compound. The results indicated that these oils could significantly inhibit lipid peroxidation and scavenge free radicals effectively, suggesting their use in food preservation and health supplements .

Study on Antibacterial Efficacy

Another study focused on the antibacterial properties of essential oils containing this compound against pathogenic bacteria. The findings revealed that these oils could serve as natural preservatives in food products by inhibiting microbial growth .

Propiedades

IUPAC Name |

nona-1,8-dien-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-3-5-7-9(10)8-6-4-2/h3-4,9-10H,1-2,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGOYEKENZSRPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(CCC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473972 | |

| Record name | 1,8-Nonadien-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94427-72-2 | |

| Record name | 1,8-Nonadien-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.